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Compound of Interest

Compound Name: Azacyclotridecan-2-one

Cat. No.: B7770625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

Azacyclotridecan-2-one (also known as Laurolactam), a key monomer in the production of

Nylon-12 and a macrocyclic lactam of interest in synthetic chemistry. The following sections

detail its characteristic spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data

acquisition.

Spectroscopic Data Summary
The empirical formula for Azacyclotridecan-2-one is C₁₂H₂₃NO, with a molecular weight of

approximately 197.32 g/mol .[1] The spectroscopic data presented below provides the

structural fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While public databases confirm the existence of ¹H and ¹³C NMR spectra for

Azacyclotridecan-2-one, specific peak lists are not consistently available. The data presented

here is based on typical chemical shift values for similar aliphatic lactams and serves as a

predictive guide for spectral interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for Azacyclotridecan-2-one
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 6.0 - 7.5 Broad Singlet 1H N-H

~ 3.2 Multiplet 2H -CH₂-NH- (C13)

~ 2.2 Multiplet 2H -CO-CH₂- (C3)

~ 1.2 - 1.7 Multiplet 18H -(CH₂)₉- (C4-C12)

Note: The exact chemical shifts and multiplicities can vary based on the solvent and

spectrometer frequency used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Azacyclotridecan-2-one

Chemical Shift (δ) ppm Carbon Assignment

~ 175 C=O (C2)

~ 40 -CH₂-NH- (C13)

~ 36 -CO-CH₂- (C3)

~ 23 - 29 -(CH₂)₉- (C4-C12)

Infrared (IR) Spectroscopy
The IR spectrum of solid Azacyclotridecan-2-one is characterized by strong absorptions

corresponding to the amide functional group and the aliphatic chain.

Table 3: Key Infrared (IR) Absorption Bands for Azacyclotridecan-2-one
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~ 3290 Strong, Broad N-H Stretch Amide

~ 3080 Medium N-H Stretch (Amide A) Amide

2925, 2855 Strong
C-H Asymmetric &

Symmetric Stretch
Aliphatic CH₂

~ 1645 Very Strong C=O Stretch (Amide I) Amide

~ 1550 Strong N-H Bend (Amide II) Amide

1465, 1445 Medium C-H Scissoring Aliphatic CH₂

Data interpreted from the NIST WebBook IR spectrum, which was measured on a solid sample

as a KBr pellet.[2]

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of Azacyclotridecan-2-one results in a clear

molecular ion peak and a series of fragmentation products characteristic of aliphatic lactams.

Table 4: Key Mass Spectrometry (EI) Data for Azacyclotridecan-2-one

m/z Ratio Relative Intensity (%) Assignment

197 ~ 60 [M]⁺ (Molecular Ion)

114 ~ 25 [M - C₆H₁₁]⁺

100 ~ 30 [M - C₇H₁₃]⁺

86 ~ 45 [M - C₈H₁₅]⁺

72 ~ 50 [M - C₉H₁₇]⁺

58 ~ 95 [CH₂(CH₂)₂C(O)NH]⁺ fragment

41 100 [C₃H₅]⁺ (Base Peak)
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Data interpreted from the NIST WebBook Electron Ionization Mass Spectrum.[1]

Experimental Protocols
The data presented in this guide are typically acquired using the following standard

methodologies.

NMR Spectroscopy
A sample of Azacyclotridecan-2-one is dissolved in a suitable deuterated solvent, such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately

5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are

recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR,

standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically

acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy
For the analysis of solid samples like Azacyclotridecan-2-one, the KBr pellet technique is

commonly employed.[2]

Sample Preparation: Approximately 1-2 mg of finely ground Azacyclotridecan-2-one is

mixed with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Pellet Formation: The mixture is transferred to a pellet die and compressed under high

pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition: A background spectrum of a blank KBr pellet is recorded. The sample pellet

is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded,

typically in the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the solid sample is introduced into the mass

spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum

to induce volatilization.
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Ionization: The gaseous molecules enter the ion source, where they are bombarded with a

beam of high-energy electrons (typically 70 eV). This process ejects an electron from the

molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion, generating a mass spectrum that

plots relative intensity versus m/z.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound such as Azacyclotridecan-2-one.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of Azacyclotridecan-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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